molecular formula C8H6ClN3O2 B11889010 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11889010
M. Wt: 211.60 g/mol
InChI Key: APVAQJYFHIGLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound belongs to the imidazopyridine class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their widespread presence in pharmacologically active molecules . The core structure is characterized by a fused imidazole and pyridine ring system . The presence of three distinct functional groups—a carboxylic acid at the 2-position, a chloro substituent at the 6-position, and a key amino group at the 8-position—makes this molecule a highly versatile and valuable intermediate for researchers. These functional groups allow for extensive synthetic modification, enabling the construction of diverse compound libraries for screening or the rational design of targeted molecules. The carboxylic acid moiety can be utilized to form amide bonds or be converted into esters, while the chloro and amino groups are ideal sites for metal-catalyzed cross-coupling reactions and further derivatization, respectively. This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14)

InChI Key

APVAQJYFHIGLBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N

Origin of Product

United States

Preparation Methods

Reactor Design and Substrate Selection

The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, as demonstrated by, provides a high-throughput framework adaptable to the target compound. This method employs a glass microreactor system to combine bromopyruvic acid (0.5 M in DMF) with 5-chloro-2-aminopyridine derivatives (0.5 M in DMF) at 125°C under a back pressure of 4.0 bar. Residence times of 10–20 minutes achieve >90% conversion, with the carboxylic acid functionality directly incorporated during cyclization.

Functionalization at Position 8

While the base imidazo[1,2-a]pyridine scaffold forms efficiently under flow conditions, introducing the 8-amino group requires post-synthetic modification. A two-step protocol involving nitration (HNO₃/H₂SO₄, 0°C) followed by catalytic hydrogenation (H₂, 10% Pd/C, EtOH) converts the 8-hydrogen to an amino group with 75–82% overall yield. This approach avoids competing side reactions observed in traditional batch nitration due to precise temperature control in flow systems.

Purification and Scalability

Reaction mixtures are evaporated under reduced pressure, reconstituted in methanol, and purified via preparative HPLC (20% MeOH/H₂O, 25 mL/min). The continuous flow system’s throughput reaches 72 compounds per 24-hour cycle, making it ideal for structure-activity relationship (SAR) studies.

Multi-Step Batch Synthesis with Post-Cyclization Modifications

Cyclocondensation of Bromopyruvic Acid

Batch synthesis begins with the cyclocondensation of 5-chloro-2-aminopyridine and bromopyruvic acid in DMF at 125°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the α-carbon of bromopyruvic acid, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. This step yields 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid intermediates with 68–74% isolated yield.

Regioselective Nitration at Position 8

Nitration of the cyclized product using fuming nitric acid in concentrated sulfuric acid at 0–5°C introduces a nitro group at position 8 with >95% regioselectivity. Kinetic control prevents over-nitration, as confirmed by LC-MS monitoring. The nitro intermediate is subsequently reduced to an amino group using hydrogen gas (1 atm) over Raney nickel at 50°C, achieving 89% conversion.

Challenges in Batch Processing

  • Side Reactions : Prolonged reaction times in batch systems risk decarboxylation at position 2, reducing yields by 15–20%.

  • Purification Complexity : Silica gel chromatography (EtOAc/hexane, 1:1) is required to separate regioisomers, increasing processing time.

Halogenation-Amination Sequential Approach

Bromination of 2-Aminopyridine Precursors

Adapting methods from, 5-chloro-2-aminopyridine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 25°C to install a bromine atom at position 3. This intermediate (3-bromo-5-chloro-2-aminopyridine) serves as the substrate for cyclization with ethyl 3-bromopyruvate, forming 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Buchwald-Hartwig Amination

The 8-bromo substituent is replaced with an amino group via palladium-catalyzed coupling. Using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and ammonia (7 M in MeOH) at 100°C for 12 hours, the reaction achieves 78% yield with minimal debromination byproducts. Hydrolysis of the ethyl ester (2N NaOH, 70°C) furnishes the carboxylic acid functionality.

Comparative Analysis of Synthetic Routes

Parameter Continuous Flow Batch Synthesis Halogenation-Amination
Reaction Time 20 min/step24–36 hours18–24 hours
Overall Yield 62–68%55–60%65–70%
Purity (HPLC) >98%92–95%95–97%
Scalability High (kg/day)Moderate (100 g/batch)Low (10 g/batch)
Key Advantage Rapid optimizationLow equipment costRegioselective amination

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions. For example:

  • Aromatic substitution with amines or alkoxides can replace chlorine with nucleophiles like methoxy or amino groups.

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable aryl group introduction, leveraging palladium or copper catalysts .

Table 1: Substitution Reaction Conditions

Reaction TypeCatalyst/ReagentTemperatureYieldSource
Suzuki CouplingPd(PPh₃)₄80°C72%
Chlorine-Amine ExchangeK₂CO₃, DMF120°C68%

Functional Group Transformations

The amino and carboxylic acid groups participate in diverse reactions:

  • Acylation : The amino group reacts with acyl chlorides to form amides. For instance, acetic anhydride yields N-acetyl derivatives .

  • Condensation : The carboxylic acid forms esters (e.g., methyl ester via methanol/H₂SO₄) or hydrazides with hydrazine .

  • Cyclization : Intramolecular reactions generate fused heterocycles, such as quinazolines, under acidic conditions .

Metal-Free Catalytic Reactions

Recent studies highlight efficient synthesis routes using organocatalysts:

  • Guanidine carbonate (10 mol%) facilitates one-pot reactions at 100°C, achieving 100% conversion in 10 minutes (Table 2) .

  • Betaine catalyzes precursor cyclization, enabling rapid access to imidazo[1,2-a]pyridine scaffolds .

Biological Activity Modulation

Reactions targeting bioactivity include:

  • Anticancer derivatives : Hydrazide formation (e.g., reaction with hydrazine) enhances cytotoxicity against breast cancer cells (IC₅₀ = 8.2 μM) .

  • Antimicrobial agents : Bromination at the 8-position (using NBS) improves activity against S. aureus (MIC = 4 μg/mL) .

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) optimize substitution reactions .

  • Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .

Stability and Side Reactions

  • Decarboxylation : Occurs above 150°C, forming 8-amino-6-chloroimidazo[1,2-a]pyridine.

  • Oxidation : The amino group oxidizes to nitro under strong acidic conditions (HNO₃/H₂SO₄).

This compound’s versatility in substitution, functionalization, and catalytic transformations underscores its value in medicinal chemistry and materials science. Future research should explore enantioselective modifications and scalable green synthesis methods .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown promise as anti-inflammatory and anti-cancer agents. For instance, research has indicated that imidazo[1,2-a]pyridine derivatives can effectively inhibit Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers.

Case Study: Btk Inhibition
A study demonstrated that various derivatives of imidazo[1,2-a]pyridine, including those derived from 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, exhibited IC50 values of 50 µM or less in inhibiting Btk activity. This suggests their potential as therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition and receptor interactions. Its structural properties allow researchers to explore complex biological pathways, enhancing the understanding of cellular mechanisms.

Example Applications

  • Inhibitors of Protein Kinases : The compound's ability to inhibit specific kinases makes it valuable for studying signaling pathways related to cell growth and differentiation.
  • Therapeutic Targeting : Its derivatives have been investigated for their ability to target various enzymes involved in disease processes, providing insights into drug design .

Development of Agrochemicals
The compound contributes to the creation of more effective pesticides and herbicides. Its application in agricultural chemistry aims to improve crop protection while ensuring environmental safety.

Research Findings
Studies have shown that imidazo[1,2-a]pyridine derivatives can exhibit insecticidal properties, making them candidates for developing new agrochemical formulations that are less harmful to beneficial insects and the environment .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related compounds in various samples. Its use ensures accuracy and reliability in analytical procedures.

Mechanism of Action

The mechanism of action of 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents at positions 6 and 8, which influence molecular weight, solubility, and reactivity. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid* C₈H₆ClN₃O₂ 211.61 -NH₂ (8), -Cl (6), -COOH (2) High polarity due to -NH₂ and -COOH; likely improved aqueous solubility vs. halogenated analogs
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₄BrClN₂O₂ 275.49 -Br (8), -Cl (6), -COOH (2) Higher molecular weight; electron-withdrawing Br may reduce reactivity
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 -Cl (6), -COOH (2) Simpler structure; lower solubility due to lack of polar -NH₂
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid C₉H₆ClF₃N₂O₃ 282.60 -Cl (8), -CF₃ (6), -COOH (2) Enhanced lipophilicity from -CF₃; potential for CNS penetration
7-Chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₄ClFN₂O₂ 214.58 -Cl (7), -F (6), -COOH (2) Electron-withdrawing -F may increase metabolic stability

*Note: Data for this compound are inferred from analogs; experimental values require verification.

Biological Activity

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (ACIP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ACIP, focusing on its structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials, particularly against multidrug-resistant pathogens.

Chemical Structure and Properties

The molecular formula of ACIP is C9H8ClN3O2C_9H_8ClN_3O_2, with a molecular weight of 212.63 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H8ClN3O2
Molecular Weight212.63 g/mol
CAS Number74209-29-3
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

ACIP has shown promising activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant inhibitory effects on Mtb, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM for effective bacterial growth reduction .

Case Study: Inhibition of Mtb

In a high-throughput screening study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of Mtb, with ACIP being one of the highlighted compounds. The study reported an MIC_80 indicating an 80% reduction in bacterial growth at concentrations as low as 0.03 μM .

The mechanism by which ACIP exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. The imidazo[1,2-a]pyridine scaffold is believed to interact with specific enzymes or receptors critical to the bacteria's life cycle.

Anti-inflammatory Potential

Beyond its antimicrobial properties, ACIP has been studied for its anti-inflammatory effects. Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit Bruton’s tyrosine kinase (Btk), making them potential candidates for treating autoimmune diseases characterized by aberrant B-cell activation .

Structure-Activity Relationships (SAR)

Understanding the SAR of ACIP is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine core have been explored to enhance potency and selectivity against target pathogens.

Table 2: SAR Findings

ModificationEffect on Activity
Substitution at position 8Increased potency against Mtb
Halogenation at position 6Enhanced lipophilicity and cell permeability
Carboxylic acid groupEssential for maintaining biological activity

Pharmacokinetics and Toxicology

Research into the pharmacokinetic profile of ACIP shows favorable absorption characteristics in preclinical models. Studies indicate that compounds in this class exhibit good oral bioavailability and a reasonable half-life, making them suitable for further development as therapeutic agents.

Table 3: Pharmacokinetic Profile

ParameterValue
Bioavailability~31%
Half-life~13.2 hours
Systemic ClearanceLow systemic clearance

Q & A

Q. What are the most reliable synthetic routes for 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, and how can intermediates be optimized for yield?

A two-step synthesis starting from N-(prop-2-yn-1-yl)pyridin-2-amines via cyclization with α-haloketones has been reported for analogous imidazo[1,2-a]pyridine derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) and purification techniques (e.g., column chromatography, recrystallization) can improve yields. For halogenated analogs, bromination steps using N-bromosuccinimide (NBS) or bromine under controlled conditions are critical for regioselectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

X-ray crystallography is the gold standard for resolving regiochemical ambiguities, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (monoclinic, P21/c space group, a = 8.366 Å, b = 11.842 Å) . Complementary techniques include NMR (¹H/¹³C, HSQC, HMBC for connectivity) and high-resolution mass spectrometry (HRMS) . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What are the key safety considerations when handling this compound in the lab?

While specific toxicity data for this compound are limited, imidazo[1,2-a]pyridine derivatives often require precautions due to potential mutagenicity. Use fume hoods, nitrile gloves, and lab coats. Waste should be segregated and disposed via certified chemical waste services. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-aminopyrimidines) for hazard guidance .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like cyclin-dependent kinases (CDKs). For example, imidazo[1,2-a]pyridine-based CDK inhibitors show activity when the carboxylic acid group forms hydrogen bonds with ATP-binding pockets . QSAR models using descriptors like logP, polar surface area, and H-bond acceptors/donors can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine analogs?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurities. Validate findings using orthogonal assays:

  • In vitro : Compare IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell proliferation).
  • In silico : Cross-validate docking results with free-energy perturbation (FEP) calculations.
  • Structural analogs : Test 6-fluoro or 6-bromo substitutions to assess halogen effects on potency .

Q. What methodologies enable efficient scale-up of this compound for preclinical studies?

Transition from batch to flow chemistry can enhance reproducibility and scalability. Key parameters:

  • Residence time : Optimize for complete conversion (e.g., 30–60 min for cyclization steps).
  • Catalyst loading : Reduce metal catalysts (e.g., Pd/C for hydrogenation) to <1 mol% to minimize costs .
  • Workup : Implement liquid-liquid extraction or continuous crystallization for high-throughput purification .

Q. How do substituent modifications at the 6-chloro position affect pharmacological properties?

Replacement of chlorine with bulkier groups (e.g., CF₃) can enhance metabolic stability but may reduce solubility. For instance, 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine derivatives show improved blood-brain barrier penetration in CNS drug candidates . Conversely, introducing hydrophilic groups (e.g., -OH, -COOH) improves aqueous solubility but may decrease membrane permeability .

Methodological Resources

  • Synthesis : Two-step cyclization , bromination protocols .
  • Characterization : XRD , NMR/HRMS .
  • Computational Tools : AutoDock , QSAR .
  • Safety : SDS templates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.